5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)11-8-21-14-7-9(17)6-12(18)15(14)16(11)19/h2-8,17-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUDWBFIVIMNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the use of starting materials such as 2-hydroxyacetophenone and 2-methoxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization under acidic conditions to form the chromone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to form ethers or esters.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
The compound exhibits notable antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in developing therapeutic agents for conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
1.2 Anti-inflammatory Effects
Research indicates that 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases .
1.3 Anticancer Potential
The compound has demonstrated anticancer effects in various studies. It induces apoptosis in cancer cells and inhibits cell proliferation by targeting specific signaling pathways involved in tumor growth. These findings suggest its potential use as an adjunct therapy in cancer treatment .
1.4 Neuroprotective Properties
Research has highlighted the neuroprotective effects of this compound against neurotoxicity induced by various agents. Its ability to modulate neurotransmitter levels and reduce neuronal apoptosis positions it as a promising candidate for neurodegenerative disease therapies .
Agricultural Applications
2.1 Crop Protection
this compound has been evaluated for its potential use as a natural pesticide due to its antifungal and antibacterial properties. It can be utilized to protect crops from various pathogens without the adverse effects associated with synthetic pesticides .
2.2 Plant Growth Promotion
Studies suggest that this compound can enhance plant growth by improving nutrient uptake and promoting root development. Its application in agriculture could lead to increased crop yields and sustainability in farming practices .
Material Science Applications
3.1 Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials such as polymers and nanocomposites. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, which is involved in melanin production, making it useful in skin-whitening products.
Signal Transduction: It can modulate signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Substitution Patterns and Tyrosinase Inhibition
- Position of Methoxy/Hydroxy Groups: The 2-methoxy substitution in the target compound results in weaker tyrosinase inhibition (IC50 = 171.1 μM) compared to analogues with 4-hydroxyphenyl (e.g., genistein) or 6,7-dihydroxy substitutions (IC50 = 15.6 μM).
- Hydroxyl Group Density : Compounds with vicinal dihydroxy groups (e.g., 6,7-dihydroxy) exhibit stronger tyrosinase inhibition due to enhanced chelation of copper ions in the enzyme’s active site .
Anti-Inflammatory and Estrogenic Activity
- 3-Substituent Effects : Genistein’s 4-hydroxyphenyl group enables estrogen receptor-β binding, contributing to anti-proliferative effects in cancer cells (IC50 = 8.0 μM for A-549 cells) . In contrast, the target compound’s 2-methoxyphenyl group may alter receptor affinity, though this remains unstudied.
Pharmacokinetic Considerations
- Glycosylation vs. Aglycone Forms : Rutin’s glycosylation improves water solubility but reduces membrane permeability compared to its aglycone quercetin . The target compound, lacking glycosylation, may exhibit better bioavailability than rutin but lower than genistein, which has moderate absorption despite its low solubility .
Computational Insights
- Solvent Effects: Computational studies on genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) reveal that solvent polarity significantly impacts its optimized geometry and vibrational spectra.
Biological Activity
5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, a flavonoid compound, has garnered attention for its diverse biological activities, particularly its antioxidant, anticancer, and antimicrobial properties. This article explores the compound's biological activity based on various research findings and case studies.
Overview of the Compound
This compound is part of the flavonoid family, which is known for its polyphenolic structure and associated health benefits. The compound's structure includes multiple hydroxyl groups that contribute to its biological activity.
The primary mechanism of action for this compound involves the inhibition of tyrosinase , an enzyme crucial in the melanogenesis pathway. By inhibiting tyrosinase, the compound effectively reduces melanin production, which has implications in skin whitening and treatment of hyperpigmentation disorders.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress in cells. This property is vital for preventing cellular damage associated with various diseases .
Anticancer Activity
Several studies have investigated the anticancer potential of this flavonoid. It has shown promise in inhibiting the growth of cancer cells through various pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It promotes apoptosis (programmed cell death) in tumor cells, enhancing its anticancer efficacy.
In vitro studies have demonstrated that this compound can significantly reduce the viability of melanoma and other cancer cell lines .
Antimicrobial Effects
This compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Comparative studies show that it outperforms traditional antibiotics in certain assays, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar flavonoids is essential:
| Compound Name | Structure | Key Activities |
|---|---|---|
| Chrysin | 5,7-Dihydroxyflavone | Anti-inflammatory, anticancer |
| Apigenin | 4',5,7-Trihydroxyflavone | Antioxidant, anti-inflammatory |
| Kaempferol | 3,5,7-Trihydroxyflavone | Anticancer, cardioprotective |
The presence of a methoxy group at the 2-position in this compound enhances its solubility and biological activity compared to these other compounds .
Case Studies
- Antioxidant Efficacy : A study highlighted that the compound significantly reduced oxidative stress markers in cultured human cells exposed to hydrogen peroxide.
- Anticancer Research : In a controlled experiment involving melanoma cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Antimicrobial Testing : Testing against MRSA showed that the compound not only inhibited growth but also disrupted biofilm formation at sub-MIC levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, and how can reaction conditions be standardized?
- Methodology : The compound can be synthesized via methylation of precursor flavonoids. A reported procedure involves reacting this compound with dimethyl sulfate in acetone under basic conditions (anhydrous K₂CO₃) for 6 hours . Reaction optimization includes monitoring pH, temperature, and stoichiometric ratios. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., methoxy group at C-2 phenyl, hydroxyls at C-5 and C-7) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., calculated [M+H] for C₁₆H₁₂O₅: 284.26) .
- X-ray crystallography : For absolute configuration, refine crystal structures using programs like SHELXL, which is widely validated for small-molecule refinement .
Q. What analytical methods are recommended for assessing purity in preclinical studies?
- Methodology :
- TLC : Use silica gel plates with UV visualization; ≥98% purity is achievable as per TLC assays .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .
Advanced Research Questions
Q. How does the 2-methoxy substituent influence biological activity compared to other positional isomers (e.g., 4-methoxy)?
- Methodology : Compare tyrosinase inhibition
- Compound 114 (2-methoxy): IC₅₀ = 171.1 µM .
- Compound 110 (4-methoxy): IC₅₀ = 50.9 µM .
- The lower potency of the 2-methoxy derivative suggests steric hindrance or reduced electron-donating effects. Computational docking (e.g., AutoDock Vina) can model interactions with tyrosinase active sites to validate hypotheses .
Q. How can researchers resolve contradictions in bioactivity data, such as low potency in enzyme assays but efficacy in cellular models?
- Methodology :
- Assay conditions : Check solubility (e.g., acetone solubility: 10 mg/mL ) and stability in buffer systems.
- Cellular uptake : Use LC-MS to quantify intracellular concentrations.
- Mechanistic studies : Evaluate downstream pathways (e.g., anti-inflammatory activity via LPS-induced NO/cytokine suppression, as seen in structurally similar chromones ).
Q. What computational strategies are effective for predicting the pharmacokinetic and pharmacodynamic profiles of this compound?
- Methodology :
- ADMET prediction : Use SwissADME or pkCSM to assess bioavailability, BBB permeability, and CYP450 interactions.
- Molecular dynamics (MD) simulations : Model interactions with targets like estrogen receptors (e.g., β-estrogen receptor agonist activity noted for analog genistein ).
Q. How can crystallographic data be leveraged to understand structure-activity relationships (SAR)?
- Methodology : Refine crystal structures with SHELXL, focusing on hydrogen-bonding networks and π-π stacking interactions. Compare with analogs (e.g., 5,7-dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) to identify substituent-dependent conformational changes .
Methodological Considerations for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
